molecular formula C17H14N2O2S2 B3738342 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3738342
M. Wt: 342.4 g/mol
InChI Key: FNITXGVQDJWRMC-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MMB-THC, is a synthetic compound that belongs to the family of thiazolidinone derivatives. It has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme involved in insulin signaling.
Biochemical and Physiological Effects:
3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its broad-spectrum activity against various types of cancer cells, bacteria, and fungi. It also exhibits low toxicity towards normal cells and tissues. However, one of the limitations of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential targets in cellular processes. Furthermore, the development of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability is an important area of research for its potential use as a therapeutic agent. Finally, the use of 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a fluorescent probe for detecting metal ions in biological systems is an area of research with potential applications in bioimaging and biosensing.

Scientific Research Applications

3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antitumor, antiviral, antibacterial, and antifungal activities. 3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

(5Z)-3-anilino-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)23-15)18-13-7-3-2-4-8-13/h2-11,18H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNITXGVQDJWRMC-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-anilino-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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